molecular formula C21H25N3O4S B11181265 N-[4-(tert-butylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-[4-(tert-butylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B11181265
M. Wt: 415.5 g/mol
InChI Key: CPPQFTLTVZMOQC-UHFFFAOYSA-N
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Description

N-[4-(tert-butylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with the molecular formula C21H25N3O4S and a molecular weight of 415.51 g/mol . This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group, and a tert-butylsulfamoyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[4-(tert-butylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is widely used in scientific research, including:

Mechanism of Action

The mechanism by which N-[4-(tert-butylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and pyrrolidine-based molecules. Examples include:

Uniqueness

N-[4-(tert-butylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C21H25N3O4S

Molecular Weight

415.5 g/mol

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C21H25N3O4S/c1-21(2,3)23-29(27,28)18-11-9-16(10-12-18)22-20(26)15-13-19(25)24(14-15)17-7-5-4-6-8-17/h4-12,15,23H,13-14H2,1-3H3,(H,22,26)

InChI Key

CPPQFTLTVZMOQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3

Origin of Product

United States

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